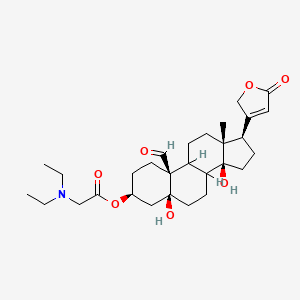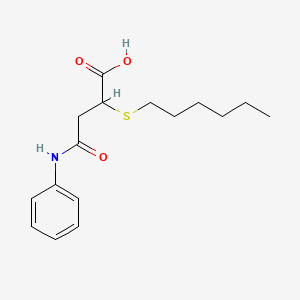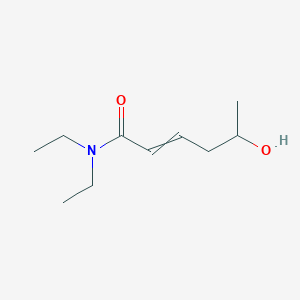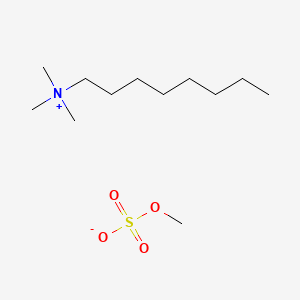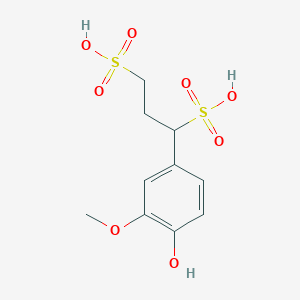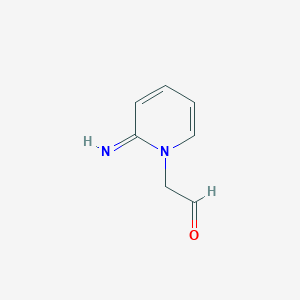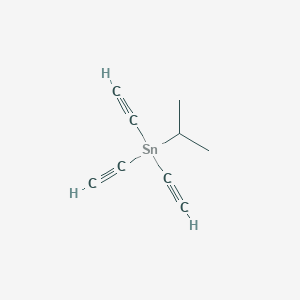![molecular formula C10H16 B14484170 Bicyclo[4.2.2]dec-1-ene CAS No. 67152-30-1](/img/structure/B14484170.png)
Bicyclo[4.2.2]dec-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[422]dec-1-ene is a bicyclic compound characterized by its unique structure, which consists of two fused rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[4.2.2]dec-1-ene can be achieved through various methods. One common approach involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular preparation of the compound, which can then be further derivatized through numerous transformations.
Industrial Production Methods: While specific industrial production methods for bicyclo[42For example, the use of a rhodium(I) complex as a catalyst has been reported for the preparation of related bicyclic compounds .
Analyse Chemischer Reaktionen
Types of Reactions: Bicyclo[4.2.2]dec-1-ene can undergo various types of chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by its strained ring system, which can make it more susceptible to certain transformations.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the use of rhodium catalysts has been reported for the preparation of related bicyclic compounds through homocoupling and zipper annulation reactions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the use of photochemical carbene generation can lead to the formation of cyclopropyl- and aryl-substituted cyclobutenes .
Wissenschaftliche Forschungsanwendungen
Bicyclo[4.2.2]dec-1-ene has potential applications in various scientific research fields. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, derivatives of bicyclic compounds have been explored for their antibacterial and anticancer activities . Additionally, the compound’s unique structure makes it an attractive target for the development of novel antibiotics .
Wirkmechanismus
The mechanism of action of bicyclo[4.2.2]dec-1-ene and its derivatives can vary depending on the specific application. For example, bicyclomycin, a related compound, is known to inhibit the Rho transcription termination factor in Escherichia coli . This inhibition is achieved through the binding of the compound to the Rho protein, which interferes with its function and ultimately leads to the termination of transcription.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Bicyclo[4.2.2]dec-1-ene can be compared to other bicyclic compounds, such as bicyclo[2.2.1]heptane (norbornane), bicyclo[3.3.1]nonane, and bicyclo[3.3.3]undecane . These compounds share similar structural features but differ in the number of carbon atoms and the arrangement of their rings.
Uniqueness: The uniqueness of this compound lies in its specific ring structure, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the development of new synthetic methodologies and the exploration of novel biological activities.
Eigenschaften
CAS-Nummer |
67152-30-1 |
|---|---|
Molekularformel |
C10H16 |
Molekulargewicht |
136.23 g/mol |
IUPAC-Name |
bicyclo[4.2.2]dec-1-ene |
InChI |
InChI=1S/C10H16/c1-2-4-10-7-5-9(3-1)6-8-10/h3,10H,1-2,4-8H2 |
InChI-Schlüssel |
IUVYGGFYDNRVIB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC=C2CCC(C1)CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(Hydroxyamino)-1-oxopropan-2-yl]-3-methoxybenzamide](/img/structure/B14484092.png)
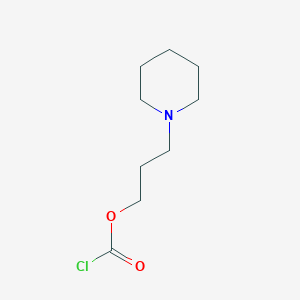
![5-Methyl-1-pentyl-6-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14484110.png)
![2-Propanol, 1-[bis(2-hydroxyethyl)amino]-3-(octyloxy)-](/img/structure/B14484113.png)
![5-[2-(1-Ethoxyethoxy)propan-2-yl]-3-methylcyclohex-2-en-1-one](/img/structure/B14484115.png)
